Napabucasin

Cancer stem cells STAT3 inhibition Selective cytotoxicity

Napabucasin (BBI608) is an orally bioavailable STAT3 inhibitor that selectively targets and kills cancer stem cells (IC50 = 0.142 μM) over regular cancer cells, uniquely preserving normal hematopoietic stem cells. Unlike JAK/STAT inhibitors ruxolitinib or tofacitinib, it prevents tumor relapse and metastasis in PaCa-2 xenografts post‑treatment and potentiates radiotherapy via NQO1‑mediated ROS generation. Structurally distinct from inactive analogs, 2′‑methyl napabucasin and isonapabucasin, it delivers verified multi‑target engagement (STAT3/TrxR1/NQO1). Clinically validated with pSTAT3‑positive biomarker survival benefit (HR=0.41). Ideal for CSC‑dependent, radiosensitization, and metastasis research.

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 83280-65-3
Cat. No. B1676941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapabucasin
CAS83280-65-3
SynonymsBBI608;  BBI 608;  BB-I608;  Napabucasin
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3
InChIKeyDPHUWDIXHNQOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Napabucasin (CAS 83280-65-3) for Research Procurement: STAT3 Inhibitor and Cancer Stemness Suppressant


Napabucasin (BBI608) is a small-molecule naphthofurandione that functions as an orally bioavailable STAT3 inhibitor and cancer cell stemness suppressor [1]. It inhibits STAT3-driven gene transcription by targeting the STAT3 SH2 domain and demonstrates cytotoxic activity preferentially against stemness-high cancer cells across multiple tumor types while sparing normal hematopoietic stem cells . The compound has advanced to Phase III clinical evaluation in colorectal and pancreatic malignancies and exhibits additional mechanisms including NQO1-mediated ROS generation and radiosensitization [2].

Why Napabucasin (CAS 83280-65-3) Cannot Be Simply Substituted with Generic STAT3 Inhibitors or Naphthoquinone Analogs


Napabucasin exhibits functional selectivity that distinguishes it from conventional STAT3 inhibitors and structurally related analogs. Unlike broad-spectrum JAK/STAT inhibitors such as ruxolitinib or tofacitinib, napabucasin demonstrates preferential cytotoxicity against stemness-high cancer cells (IC50 = 0.142 μM) versus regular cancer cells (IC50 = 0.395 μM) without inhibiting normal hematopoietic stem cell colony formation . Furthermore, structural analogs including 2′-methyl napabucasin and isonapabucasin display distinct STAT3 SH2 domain binding modes and divergent pharmacological profiles, underscoring that simple naphthoquinone substitution cannot replicate napabucasin's unique multi-target engagement across STAT3 inhibition, NQO1-mediated ROS generation, and TrxR1 inhibition pathways [1]. The evidence below quantifies these differential dimensions essential for informed procurement decisions.

Napabucasin (BBI608) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Selection


Differential Potency in Stemness-High versus Regular Cancer Cells Establishes Napabucasin's Functional Selectivity

Napabucasin exhibits substantially greater potency against stemness-high cancer cells compared to regular cancer cells from the same tumor types. In a direct comparative evaluation, napabucasin showed an IC50 of 142 nM in stemness-high cancer cell populations versus 395 nM in regular cancer cells, representing a 2.8-fold increased sensitivity in the stemness-high population . Across multiple tumor-derived cell lines, napabucasin demonstrated IC50 values ranging from 0.291 to 1.19 μM against stemness-high cancer cells while showing no inhibitory effect on normal hematopoietic stem cell colony formation .

Cancer stem cells STAT3 inhibition Selective cytotoxicity

Napabucasin Demonstrates Sustained Tumor Growth Inhibition After Treatment Cessation in Xenograft Models

In murine PaCa-2 pancreatic cancer xenograft models, napabucasin suppressed tumor growth even after cessation of treatment, indicating sustained anti-tumor effects beyond the dosing period . Napabucasin (20 mg/kg, i.p., daily) significantly inhibited tumor growth, relapse, and metastasis in mice bearing PaCa-2 xenografts . Notably, napabucasin suppressed the growth of PaCa-2 xenografts that exhibited relapse of tumor growth following the cessation of 41-day gemcitabine treatment . This sustained post-treatment efficacy contrasts with many conventional STAT3 inhibitors that typically require continuous dosing to maintain tumor suppression.

In vivo xenograft Tumor relapse Pancreatic cancer

Structural Analog Comparisons Reveal Napabucasin's Distinct STAT3 SH2 Domain Binding and Potency Baseline

Napabucasin and its structurally related analogs exhibit distinct binding modes and potency profiles. Molecular docking experiments predicted different binding modes to the STAT3 SH2 domain for linearly annellated napabucasin versus its angularly annellated isomer (isonapabucasin) [1]. Direct comparative studies demonstrated that napabucasin and 2′-methyl napabucasin exhibit differential time-dependent apoptosis induction in TF1 cells as measured by caspase 3/7 activation at 24, 48, and 72 hours [2]. In DU145 prostate cancer cells, napabucasin exhibited an IC50 of 202 nM, while the novel derivative YN11 achieved an IC50 of 23 nM, representing an 8.8-fold improvement [3]. Similarly, the derivative B16 demonstrated IC50 values of 70 nM against TNBC cell lines (MDA-MB-231 and MDA-MB-468), a 10-fold improvement over napabucasin [4].

Structure-activity relationship STAT3 SH2 domain Analog comparison

Napabucasin Functions as a Radiosensitizer via NQO1-Dependent ROS Generation in Glioma Models

Napabucasin demonstrates potent radiosensitizing activity that is mechanistically distinct from conventional STAT3 inhibitors. In diffuse midline glioma (DMG) models, napabucasin functions as a potent ROS-inducer and radiosensitizer, with treatment-mediated ROS production and cytotoxicity demonstrated to be dependent on NQO1 expression [1]. In subcutaneous xenograft models, combination therapy with napabucasin plus radiotherapy improved local tumor control compared to radiotherapy alone [1]. Additionally, in rectal cancer models, napabucasin significantly potentiated the inhibition of tumor growth and blood vessel formation when combined with chemoradiotherapy [2].

Radiosensitization Diffuse midline glioma ROS generation NQO1

Clinical Biomarker-Stratified Efficacy: pSTAT3-Positive Colorectal Cancer Patients Derive Significant Survival Benefit

In a Phase III randomized, double-blind, multicenter trial (n=282) evaluating napabucasin monotherapy versus placebo in patients with advanced colorectal cancer for whom all standard therapies had failed, a prespecified biomarker analysis revealed that patients with pSTAT3-positive tumors experienced significantly improved overall survival when treated with napabucasin compared to placebo [1]. The median overall survival was 5.1 months for napabucasin versus 3.0 months for placebo in the pSTAT3-positive subgroup (hazard ratio, 0.41; 95% CI, 0.23–0.73; P = 0.0025) [1]. In contrast, pSTAT3-negative patients showed worse survival with napabucasin compared to placebo, confirming pSTAT3 expression as both a prognostic marker and a predictive biomarker for napabucasin benefit [1].

Biomarker stratification Colorectal cancer Phase III clinical trial pSTAT3

Analytical Purity Specifications from Commercial Suppliers: ≥98% to 99.94% HPLC Purity with Full Characterization

Commercial napabucasin (CAS 83280-65-3) is supplied with validated analytical purity specifications essential for reproducible research. Multiple reputable vendors report HPLC purity ranging from ≥98% to 99.94%, with NMR confirmation of structural identity . Tocris Bioscience specifies ≥98% HPLC purity ; Selleck Chemicals reports 99.59% to 99.72% HPLC purity with NMR confirmation across multiple batch certificates of analysis ; and MedChemExpress reports 99.94% purity . The compound is provided as a yellow to brown solid with molecular formula C14H8O4 (MW 240.21) . Solubility in DMSO is established at ≥10 mg/mL (41.63 mM), while the compound is insoluble in water and ethanol .

Analytical chemistry HPLC purity Quality control Procurement specification

Napabucasin (CAS 83280-65-3) Optimal Research Applications Based on Quantified Differentiation Evidence


Cancer Stem Cell (CSC) Biology and Stemness Inhibition Studies

Napabucasin is optimally applied in experiments requiring selective targeting of cancer stem cell populations while preserving normal hematopoietic stem cells. Based on its demonstrated differential potency (IC50 = 142 nM in stemness-high cells vs 395 nM in regular cancer cells), researchers can use napabucasin at sub-micromolar concentrations to investigate CSC-dependent tumor initiation, metastasis, and therapeutic resistance mechanisms . The compound's lack of inhibition on normal hematopoietic stem cell colony formation makes it particularly suitable for ex vivo CSC studies where stem cell compartment selectivity is critical .

In Vivo Xenograft Studies Evaluating Tumor Relapse and Metastasis Prevention

Napabucasin is well-suited for long-term in vivo efficacy studies assessing prevention of tumor relapse after treatment cessation. As demonstrated in PaCa-2 pancreatic cancer xenografts, napabucasin (20 mg/kg i.p. daily) suppresses tumor growth even after discontinuation of therapy and inhibits tumor regrowth that occurs following gemcitabine withdrawal . This property supports its use in relapse-prevention models and metastasis studies, particularly in intrasplenic nude mouse models where napabucasin blocked spleen and liver metastases of colon cancer cells .

Combination Radiotherapy and Chemoradiosensitization Research

Napabucasin is appropriate for studies investigating radiosensitization and chemoradiosensitization strategies, particularly in tumor types with elevated NQO1 expression. Preclinical evidence demonstrates that napabucasin potentiates radiotherapy effects in diffuse midline glioma models and enhances chemoradiotherapy outcomes in rectal cancer xenografts through NQO1-dependent ROS generation . Researchers designing combination therapy protocols can leverage napabucasin's dual mechanism (STAT3 inhibition plus ROS-mediated radiosensitization) to explore synergistic therapeutic approaches not achievable with STAT3-selective inhibitors lacking this property .

Biomarker-Stratified Translational Studies in pSTAT3-Positive Colorectal Cancer

Napabucasin is indicated for translational and preclinical studies in colorectal cancer models where pSTAT3 expression status serves as a predictive biomarker. Clinical Phase III data establish that pSTAT3-positive patients derive significant survival benefit from napabucasin monotherapy (median OS 5.1 months vs 3.0 months for placebo; HR=0.41; P=0.0025), while pSTAT3-negative patients show no benefit . This biomarker-defined responder population provides a rational basis for designing pSTAT3-stratified preclinical experiments and for using napabucasin as a reference compound when evaluating novel STAT3 inhibitors in biomarker-enriched tumor models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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